molecular formula C13H10N2O B2968627 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 439097-49-1

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile

Cat. No.: B2968627
CAS No.: 439097-49-1
M. Wt: 210.236
InChI Key: RBOYSPLQMRWUAS-UHFFFAOYSA-N
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Description

4-Acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile is a chemical compound offered for research and development purposes. This compound features a benzonitrile core substituted with an acetyl group and a pyrrole ring, a structural motif found in various biologically active molecules. Pyrrole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties . For instance, structurally related pyrrole-based compounds have been investigated for their potential as dual inhibitors of bacterial enoyl ACP reductase and dihydrofolate reductase (DHFR), two key enzymes targeted in antibacterial and antitubercular drug discovery programs . The molecular framework of this compound makes it a valuable intermediate for the synthesis of more complex heterocycles. Researchers can utilize it to develop novel small molecules for antimicrobial screening , as a building block in materials science, or for other exploratory applications in chemical biology. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-acetyl-2-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-10(16)11-4-5-12(9-14)13(8-11)15-6-2-3-7-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOYSPLQMRWUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#N)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile typically involves the condensation of 4-acetylbenzonitrile with pyrrole under specific reaction conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with pyrrole in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Synthesis Yield Key References
4-Acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile C₁₃H₁₀N₂O Acetyl, 1H-pyrrole N/A
2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (6b) C₁₆H₁₃NO Vinyl, 4-methoxyphenyl 76%
2-((1E)-2-Phenylvinyl)benzenecarbonitrile (6a) C₁₅H₁₁N Vinyl, phenyl 74%
Benzo[b]thiophene-3-carbonitrile (tetrahydro-2-pyrrolyl) C₁₃H₁₂N₂S Thiophene core, pyrrole, tetrahydroindole N/A
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile C₁₀H₉F₂N₂O Amino, hydroxy, difluoro N/A
4-Amino-5-benzoyl-1-benzyl-2-(tetrahydroindol-2-yl)-1H-pyrrole-3-carbonitrile C₂₈H₂₅N₅O Amino, benzoyl, benzyl, tetrahydroindole 40%

Substituent Effects on Properties

  • Electron-Withdrawing Groups : The acetyl group in the target compound likely reduces electron density at the benzene ring, affecting reactivity in electrophilic substitutions. In contrast, the methoxy group in 6b is electron-donating, which may stabilize charge in intermediates .
  • Heterocyclic Systems : The thiophene core in the benzo[b]thiophene analog introduces sulfur, altering electronic properties compared to benzene-based derivatives .
  • Fluorine Substituents : The difluoro groups in ’s compound enhance lipophilicity and metabolic stability, common in drug design .

Biological Activity

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}

This compound features a pyrrole ring, an acetyl group, and a benzenecarbonitrile moiety, which contribute to its biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyrrole derivatives have shown their ability to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells. A notable compound in this category demonstrated an IC50 value of 2.89 μM against RPMI-8226 cells, suggesting a strong potential for anticancer applications .

Antiviral Activity

In a broader context, N-heterocycles have been identified as promising antiviral agents. Compounds with similar structures have shown efficacy against viruses such as herpes simplex virus and respiratory syncytial virus (RSV). For example, certain derivatives exhibited EC50 values ranging from 5 to 28 μM against RSV replication, indicating that modifications in the structure can enhance antiviral activity .

Antibacterial Effects

The antibacterial properties of pyrrole derivatives are also noteworthy. A series of synthesized compounds showed significant activity against bacterial strains, with some demonstrating IC50 values below 10 μM against key bacterial enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR) . These findings suggest that this compound could potentially serve as a lead compound for developing new antibacterial agents.

The mechanisms underlying the biological activities of this compound are primarily attributed to its interaction with specific biological targets:

  • HDAC Inhibition : The compound may inhibit HDAC enzymes, leading to altered gene expression and induction of apoptosis in cancer cells.
  • Antiviral Mechanisms : Similar compounds have been shown to interfere with viral replication processes by targeting viral enzymes or host cell pathways essential for viral life cycles.

Data Summary

Biological Activity Target IC50/EC50 Value Reference
AnticancerRPMI-8226 cells2.89 μM
AntiviralRSV5–28 μM
AntibacterialDHFR/ENR<10 μM

Case Studies

Several case studies have highlighted the potential of pyrrole derivatives in clinical settings:

  • Cancer Treatment : A study evaluated the effect of pyrrole-based HDAC inhibitors on various cancer cell lines, demonstrating significant reductions in cell viability and increased apoptosis markers.
  • Viral Infections : Research into antiviral compounds has revealed that structural modifications can significantly enhance efficacy against specific viral strains, paving the way for optimized drug development.
  • Antibacterial Screening : A series of synthesized compounds were tested against common bacterial pathogens, revealing promising antibacterial activity and low cytotoxicity.

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